Cas no 872609-14-8 (N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)

N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 3-Pyrrolidinecarboxamide, N-[2-[[(2-ethoxyphenyl)amino]carbonyl]-3-benzofuranyl]-5-oxo-1-phenyl-
- F1883-0439
- AB00677108-01
- N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- SR-01000909518
- N-(2-((2-ethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- N-[2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- 872609-14-8
- AKOS024617125
- SR-01000909518-1
-
- インチ: 1S/C28H25N3O5/c1-2-35-23-15-9-7-13-21(23)29-28(34)26-25(20-12-6-8-14-22(20)36-26)30-27(33)18-16-24(32)31(17-18)19-10-4-3-5-11-19/h3-15,18H,2,16-17H2,1H3,(H,29,34)(H,30,33)
- InChIKey: TUMHFOXHWAZVQP-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(=O)CC(C(NC2C3=CC=CC=C3OC=2C(NC2=CC=CC=C2OCC)=O)=O)C1
計算された属性
- せいみつぶんしりょう: 483.17942091g/mol
- どういたいしつりょう: 483.17942091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 800
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Predicted)
- ふってん: 712.3±60.0 °C(Predicted)
- 酸性度係数(pKa): 11.54±0.70(Predicted)
N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1883-0439-25mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1883-0439-5μmol |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1883-0439-4mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1883-0439-3mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1883-0439-30mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1883-0439-10μmol |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1883-0439-2mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
A2B Chem LLC | BA79827-1mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA79827-5mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA79827-10mg |
N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-14-8 | 10mg |
$291.00 | 2024-04-19 |
N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 関連文献
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamideに関する追加情報
Recent Advances in the Study of N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 872609-14-8)
The compound N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 872609-14-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex benzofuran and pyrrolidine scaffold, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
One of the key findings from recent research is the compound's ability to modulate specific biological pathways, particularly those involved in inflammatory and oncogenic processes. In vitro and in vivo studies have demonstrated that this molecule exhibits high selectivity and potency against certain protein targets, making it a candidate for further optimization and clinical development. The structural features of the compound, including the ethoxyphenyl and benzofuran moieties, are believed to contribute to its binding affinity and biological activity.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has favorable bioavailability and metabolic stability, which are critical factors for its potential use as a therapeutic agent. However, further studies are needed to assess its toxicity profile and potential side effects.
In addition to its therapeutic potential, recent research has explored the synthetic routes for this compound. Novel methodologies have been developed to improve the yield and purity of the synthesis, which is essential for scaling up production for preclinical and clinical studies. These advancements in synthetic chemistry are expected to facilitate further investigation into the compound's applications.
Overall, the latest research on N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 872609-14-8) highlights its potential as a valuable tool in chemical biology and a promising candidate for drug development. Continued research efforts are warranted to fully explore its therapeutic benefits and address any challenges related to its development and application.
872609-14-8 (N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide) 関連製品
- 133261-06-0(Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate)
- 1178672-73-5(N-[(2-Methoxypyridin-3-yl)methyl]thiolan-3-amine)
- 1776941-82-2(2-(2-bromo-5-methoxyphenyl)-2-oxoacetic acid)
- 2640949-90-0(6-[5-(5-fluoropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine)
- 2150274-04-5(2-{3-(aminomethyl)oxetan-3-yloxy}ethan-1-ol)
- 1807028-59-6(6-Bromo-4-chloronicotinamide)
- 359821-39-9(2-Amino-N-cyclobutylacetamide)
- 928652-45-3(Escitalopram Didesmethyl)
- 1160264-47-0(N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)
- 1019581-96-4(2-fluoro-N-(pentan-2-yl)aniline)


